molecular formula C3Cl3F3O B1294472 1,1,1-Trichlorotrifluoroacetone CAS No. 758-42-9

1,1,1-Trichlorotrifluoroacetone

Cat. No. B1294472
CAS RN: 758-42-9
M. Wt: 215.38 g/mol
InChI Key: AVTAIKNWAIKGEV-UHFFFAOYSA-N
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Description

1,1,1-Trichlorotrifluoroacetone is a chemical compound that has been studied in various contexts due to its unique properties and reactivity. It serves as a versatile reagent in organic synthesis, particularly in reactions involving fluorinated intermediates and products.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored through different methods. For instance, a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester leads to the formation of the simplest fluorinated 1,3,5-triketone, which exhibits interesting tautomeric features . Additionally, the reductive addition of 1,1,1-trichloro-2,2,2-trifluoroethane to formaldehyde using zinc as a catalyst results in the formation of 2,2-dichloro-3,3,3-trifluoropropanol, a synthetic equivalent of substituted 1,1,1-trifluoroacetone .

Molecular Structure Analysis

The molecular structure of trifluoroacetone and its derivatives has been elucidated using various spectroscopic techniques. For example, the polymerization of 1,1,1-trifluoroacetone with aliphatic secondary amines results in a mixture of diastereoisomers of the cyclic trimer, whose structure was determined using proton and fluorine magnetic resonance spectroscopy . X-ray crystallography has also been employed to determine the concave structure of trimerization products of trifluoroacetone, which are structurally close to fluorinated carbohydrates .

Chemical Reactions Analysis

1,1,1-Trifluoroacetone participates in a range of chemical reactions. It acts as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, allowing for selective oxidation in the presence of primary alcohols . Trifluoroacetone also undergoes trimerization in the presence of bases, leading to configurationally labile tetrahydro-2H-pyran diols . Furthermore, it can react with hydrogen peroxide to form trifluoroacetone diperoxide, which is capable of O-atom transfer to alkenes and sulfides . The reaction with S-methyl-2-arylisothiosemicarbazides affords 1-aryl-3-trifluoromethyl-5-methylthio-1,2,4-triazoles, which can be further transformed into triazole-5-ones upon treatment with base .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-trifluoroacetone and its derivatives are influenced by the presence of fluorine atoms. The impact of low energy electrons on 1,1,1-trifluoroacetone has been studied, revealing a variety of fragment anions formed via dissociative electron attachment, indicating complex unimolecular reactions and bond cleavages . The solvent effect on the behavior of trimerization products in solution has been rationalized using solvent basicity measures and polarity scales, with weak donor number solvents favoring certain diastereoisomers . Additionally, the europium(III) complex with thenoyltrifluoroacetonate ligands has been synthesized and characterized, showing potential application in organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Application 1: Photoelectron Spectroscopy

  • Results or Outcomes : A correlation between the oxygen lone pair ionization energy and the number of fluorines substituted was observed. This paralleled a correlation between the width at half-peak height of the lone pair band and the lone pair ionization energy. The values of α and β for the oxygen lone pairs of halogen substituted acetones were found to be 1.24 and 3.91, respectively. For the chlorine lone pairs, the values were found to be 1.16 and 5.89, while for the carbonyl π, they were found to be 1.98 and 3.17, respectively .

Application 2: Trifluoroacetylation of Amino Groups

  • Results or Outcomes : The trifluoroacetylation of amino groups allows for the synthesis of peptides. The specific outcomes depend on the specific peptide being synthesized .

Application 3: Chemical Synthesis

  • Results or Outcomes : The outcomes of these reactions are the synthesis of new organic compounds. The specific outcomes depend on the reaction being carried out .

Safety And Hazards

1,1,1-Trichlorotrifluoroacetone is classified as acutely toxic, both orally and dermally . It is also toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is recommended to handle with gloves, avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1,1,1-trichloro-3,3,3-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAIKNWAIKGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226713
Record name 1,1,1-Trichloro-3,3,3-trifluoroacetone
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Molecular Weight

215.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trichlorotrifluoroacetone

CAS RN

758-42-9
Record name 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone
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Record name 1,1,1-Trichloro-3,3,3-trifluoroacetone
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Record name 1,1,1-Trichloro-3,3,3-trifluoroacetone
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Record name 1,1,1-trichloro-3,3,3-trifluoroacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VY Young, KL Cheng - The Journal of Chemical Physics, 1976 - pubs.aip.org
The HeI photoelectron spectra of fluoroacetone, 1,1,1‐trifluoroacetone, 1,1,1‐trichlorotrifluoroacetone, 1,1,3‐trichlorotrifluoroacetone, 1,1,3,3‐tetrafluoroacetone, 1‐chloro‐1,1,3,3‐…
Number of citations: 26 pubs.aip.org

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